![molecular formula C19H17FN6O B2411129 (3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine CAS No. 1251573-37-1](/img/structure/B2411129.png)

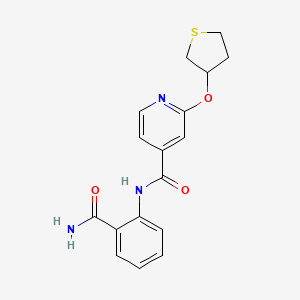

(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

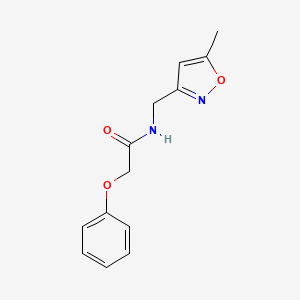

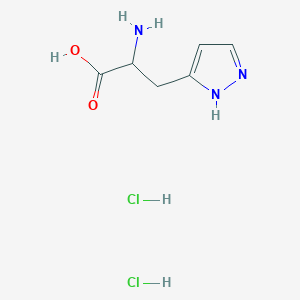

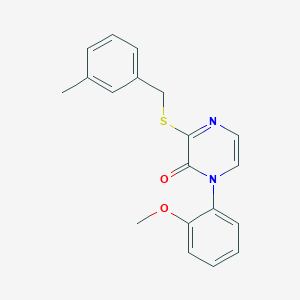

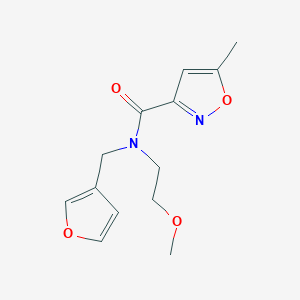

(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine is a useful research compound. Its molecular formula is C19H17FN6O and its molecular weight is 364.384. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist

- Application: An orally active neurokinin-1 receptor antagonist incorporating this compound demonstrated efficacy in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Synthesis and Structural Characterization

- Application: The synthesis and structural characterization of similar compounds were achieved, showcasing their potential in the development of new chemical entities (Kariuki et al., 2021).

Synthesis of Oxadiazoles

- Application: The compound was used in the synthesis of 1,2,4- and 1,3,4-oxadiazoles, indicating its utility in creating diverse heterocyclic structures (Obushak et al., 2008).

Antimicrobial Activities

- Application: Derivatives of this compound exhibited significant antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Demirbaş et al., 2010).

Antitumoral Activity

- Application: Certain derivatives demonstrated potent anticancer activity against various human cancer cell lines, suggesting its relevance in cancer research (Formagio et al., 2008).

π-Hole Tetrel Bonding Interactions

- Application: The compound was involved in studies on π-hole tetrel bonding interactions, contributing to the understanding of molecular interactions and crystal engineering (Ahmed et al., 2020).

Synthesis of Tuberculostatic Agents

- Application: Research on the synthesis of derivatives led to the discovery of compounds with tuberculostatic activity, important for tuberculosis treatment (Foks et al., 2004).

Catalysis in Aqueous Media

- Application: The compound was used in the development of high-turnover-number catalysts for C-C cross-coupling reactions, demonstrating its significance in green chemistry (Bumagin et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The introduction of the cf3 group into a molecule can enhance its ability to permeate through biological membranes, increase the strength of binding to target receptors, and improve metabolic stability .

Biochemical Pathways

Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the introduction of fluorine atoms and fluorine-containing functional groups into organic molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Similar compounds such as indole derivatives have been found to possess various biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.

Action Environment

The synthesis of similar compounds has been performed under specific conditions , suggesting that environmental factors could potentially influence the action of this compound.

Propriétés

IUPAC Name |

3-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O/c1-12-17(22-24-26(12)15-9-7-14(20)8-10-15)18-21-19(27-23-18)13-5-4-6-16(11-13)25(2)3/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDFRFCUSLOSKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)

![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)

![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)

![N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2411065.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2411067.png)